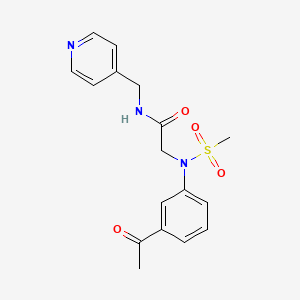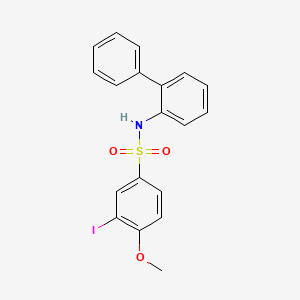![molecular formula C18H29N3O6S2 B4187055 N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]-1-butanesulfonamide](/img/structure/B4187055.png)
N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]-1-butanesulfonamide
Vue d'ensemble
Description
N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]-1-butanesulfonamide, also known as MBBS, is a chemical compound that has been widely used in scientific research. MBBS is a sulfonamide-based compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]-1-butanesulfonamide is based on its ability to bind to the active site of carbonic anhydrase IX and inhibit its activity. Carbonic anhydrase IX is involved in the regulation of pH in cancer cells and its inhibition leads to a decrease in tumor growth. N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]-1-butanesulfonamide has also been shown to inhibit the activity of ion channels and transporters, which play a role in various physiological processes.
Biochemical and Physiological Effects:
N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]-1-butanesulfonamide has been shown to have various biochemical and physiological effects. N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]-1-butanesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which leads to a decrease in tumor growth. N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]-1-butanesulfonamide has also been shown to inhibit the activity of ion channels and transporters, which play a role in various physiological processes such as the regulation of pH, electrolyte balance, and cell volume.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]-1-butanesulfonamide has several advantages for lab experiments. N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]-1-butanesulfonamide is a potent inhibitor of carbonic anhydrase IX and ion channels and transporters, which makes it a valuable tool for studying the role of these proteins in various biological processes. However, N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]-1-butanesulfonamide has some limitations for lab experiments. N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]-1-butanesulfonamide is a sulfonamide-based compound, which may limit its use in certain experiments due to potential interference with other sulfonamide-based compounds.
Orientations Futures
There are several future directions for the use of N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]-1-butanesulfonamide in scientific research. N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]-1-butanesulfonamide has shown promising results in the inhibition of carbonic anhydrase IX, which makes it a potential candidate for the development of anticancer drugs. N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]-1-butanesulfonamide has also been shown to inhibit the activity of ion channels and transporters, which makes it a potential candidate for the development of drugs for the treatment of various diseases such as hypertension, epilepsy, and cystic fibrosis. The development of new synthesis methods for N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]-1-butanesulfonamide may also lead to the discovery of new compounds with similar or improved biological activity.
Applications De Recherche Scientifique
N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]-1-butanesulfonamide has been widely used in scientific research as a tool to study the role of sulfonamides in various biological processes. N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]-1-butanesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer. N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]-1-butanesulfonamide has also been used to study the role of sulfonamides in the regulation of ion channels and transporters.
Propriétés
IUPAC Name |
N-(4-morpholin-4-yl-3-morpholin-4-ylsulfonylphenyl)butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O6S2/c1-2-3-14-28(22,23)19-16-4-5-17(20-6-10-26-11-7-20)18(15-16)29(24,25)21-8-12-27-13-9-21/h4-5,15,19H,2-3,6-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSJFPPDRRVQDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC(=C(C=C1)N2CCOCC2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]butane-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-heptyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4186994.png)


![N-{2-[2-(benzoylamino)ethyl]-1-methyl-1H-benzimidazol-6-yl}-2-methoxybenzamide](/img/structure/B4187008.png)
![N-(4-{[butyl(methyl)amino]sulfonyl}phenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B4187016.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4187027.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B4187034.png)
![5-phenyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4187042.png)
![N-(4-bromo-5-chloro-2-methylphenyl)-2-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4187047.png)
![dimethyl 2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate](/img/structure/B4187051.png)

![3-methyl-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B4187080.png)
![2-phenyl-N-[2-(phenylthio)phenyl]butanamide](/img/structure/B4187085.png)
![2-{[1-(4-ethoxy-2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid acetate](/img/structure/B4187092.png)